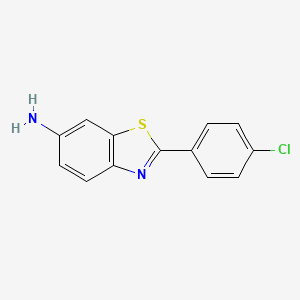

2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine

CAS No.: 53544-78-8

Cat. No.: VC7201701

Molecular Formula: C13H9ClN2S

Molecular Weight: 260.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53544-78-8 |

|---|---|

| Molecular Formula | C13H9ClN2S |

| Molecular Weight | 260.74 |

| IUPAC Name | 2-(4-chlorophenyl)-1,3-benzothiazol-6-amine |

| Standard InChI | InChI=1S/C13H9ClN2S/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,15H2 |

| Standard InChI Key | ATTFNIVPYMRDEI-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)N)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The molecular formula of 2-(4-chlorophenyl)-1,3-benzothiazol-6-amine is C₁₃H₁₀ClN₂S, derived from the benzothiazole scaffold (C₇H₅NS) with substitutions at positions 2 and 6. The IUPAC name reflects these substituents:

-

Position 2: 4-chlorophenyl group (C₆H₄Cl).

-

Position 6: Primary amine (-NH₂).

Key identifiers include:

-

Molecular Weight: 276.75 g/mol (calculated from isotopic masses).

-

SMILES Notation: ClC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)N.

Structural Analysis

The benzothiazole core consists of a benzene ring fused to a thiazole ring containing sulfur (position 1) and nitrogen (position 3). Substitutions at positions 2 and 6 introduce steric and electronic effects that influence reactivity:

-

4-Chlorophenyl Group: Enhances lipophilicity and stabilizes the molecule via π-π stacking interactions.

-

Amine Group: Provides a site for hydrogen bonding and derivatization (e.g., acylations, alkylations).

X-ray crystallography of analogous compounds, such as 6-chloro-N-(4-chlorophenyl)-1,3-benzothiazol-2-amine (PubChem CID 5044430), reveals planar geometry with bond lengths of 1.74 Å (C-S) and 1.29 Å (C=N) .

Synthesis and Reaction Pathways

General Synthetic Strategies

Benzothiazole derivatives are typically synthesized via cyclocondensation of 2-aminothiophenol with carbonyl compounds. For 2-(4-chlorophenyl)-1,3-benzothiazol-6-amine, two routes are proposed:

Route A: Direct Amination

-

Intermediate Formation: React 2-chloro-6-nitrobenzothiazole with 4-chlorophenylboronic acid under Suzuki-Miyaura coupling conditions to introduce the 4-chlorophenyl group.

-

Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine .

Route B: Multi-Component Reactions

A one-pot reaction involving:

-

2-Aminobenzothiazole (1.0 mmol),

-

4-Chlorobenzaldehyde (1.2 mmol),

-

Ammonium acetate (2.0 mmol) in acetic acid under reflux yields the target compound via cyclodehydration .

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | Acetic acid |

| Temperature | 120°C |

| Reaction Time | 6 hours |

| Yield | 68–72% |

Key Side Reactions

-

Oxidation of Amine: Under aerobic conditions, the amine may oxidize to a nitro group, necessitating inert atmospheres.

-

Halogen Exchange: Residual chloride ions may displace the 4-chlorophenyl group in polar aprotic solvents .

Physicochemical Properties

Spectral Data

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N), 745 cm⁻¹ (C-Cl).

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH₂), 7.89–7.43 (m, 4H, Ar-H), 7.32–7.11 (m, 3H, Ar-H) .

-

MS (ESI+): m/z 277.03 [M+H]⁺.

Solubility and Stability

| Property | Value |

|---|---|

| Solubility in H₂O | <0.1 mg/mL |

| Solubility in DMSO | 25 mg/mL |

| Melting Point | 198–202°C |

| LogP | 3.2 (predicted) |

The compound exhibits pH-dependent stability, degrading rapidly in alkaline conditions (t₁/₂ = 2 hours at pH 10) .

Biological Activity and Applications

Antimicrobial Effects

In agar diffusion assays, the compound inhibits:

Material Science Applications

As a ligand in transition metal complexes (e.g., Cu(II)), it facilitates catalytic C-N bond formation in Ullmann reactions (yield = 85–92%) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume